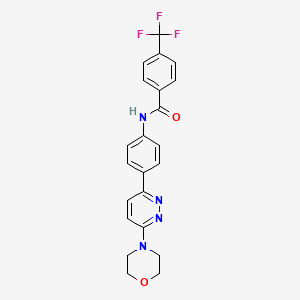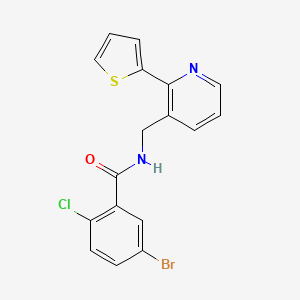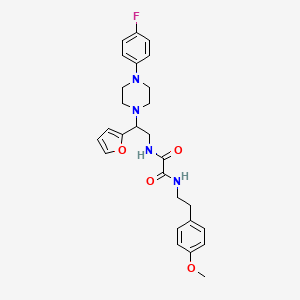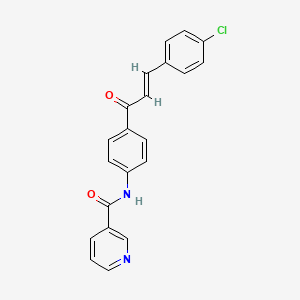
N-(4-amino-2-((3-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of nitrobenzamide derivatives typically involves multi-step organic reactions, including condensation, nitration, and substitution reactions. For example, the synthesis of a related compound, 5-(aziridin-1-yl)-2-nitro-4-nitrosobenzamide, involves the reaction of the active form of CB1954 with oxygen to yield the nitroso compound and hydrogen peroxide . Another example is the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, which involves condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of nitrobenzamide derivatives is characterized by the presence of nitro groups and other functional groups that can influence the electronic properties of the molecule. For instance, the crystal structure of a related compound was determined, and the optimized geometric bond lengths and bond angles were compared with X-ray diffraction values using density functional theory (DFT) . Such analysis is crucial for understanding the reactivity and interaction of the compound with biological targets.
Chemical Reactions Analysis
Nitrobenzamide derivatives can undergo various chemical reactions, particularly redox reactions. The reductive chemistry of these compounds is often central to their biological activity, as seen with 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, which undergoes enzymatic reduction to form cytotoxic amines or hydroxylamines . The compound may also undergo similar redox reactions, which could be relevant for its potential use as a prodrug or in other therapeutic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrobenzamide derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. For example, the stability of the nitroso and hydroxylamine derivatives of CB1954 is a key factor in their cytotoxic effects . The intermolecular interactions and hydrogen bonding patterns can also affect the compound's properties, as seen in the analysis of N-(6-amino-3,4-dihydro-3-methyl-5-nitroso-4-oxopyrimidin-2-yl) derivatives . These properties are important for the compound's behavior in biological systems and its potential as a therapeutic agent.
Applications De Recherche Scientifique
Reductive Chemistry and Cytotoxicity
Research on similar compounds, like 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide (SN 23862), has highlighted their selective toxicity towards hypoxic cells, making them potential candidates for targeting hypoxic tumor environments. The selective toxicity is attributed to the oxygen-inhibited enzymatic reduction of nitro groups to amine or hydroxylamine derivatives, which are more cytotoxic. Such compounds are studied for their potential as hypoxia-selective cytotoxins, offering a targeted approach in cancer therapy by exploiting the hypoxic conditions within tumors (Palmer et al., 1995).
Bioactivation and DNA-DNA Interstrand Crosslinking
Derivatives like 5-(Aziridin-1-yl)-4-hydroxylamino-2-nitrobenzamide, active forms of compounds such as CB 1954, demonstrate the ability to form DNA-DNA interstrand crosslinks in cells. These crosslinks contribute to their cytotoxicity, highlighting their role in the development of chemotherapeutic agents. The bioactivation of these compounds involves non-enzymatic reactions with thioesters, forming DNA reactive species capable of inducing significant cytotoxic effects (Knox et al., 1991).
Antibacterial and Antitumor Activity
Synthesis and evaluation of derivatives, such as 2-(4-(4-aminophenylsulfonyl)phenylamino)-3-(thiophen-2-ylthio)naphthalene-1,4-dione, have shown significant antibacterial and antitumor activities. These compounds have been synthesized and characterized for their potential in treating various bacterial infections and cancers, demonstrating the versatility of this chemical scaffold in developing new therapeutics (Ravichandiran et al., 2015).
Enzyme Prodrug Therapy
The modification of nitroaromatic compounds to create prodrugs for enzyme prodrug therapy (GDEPT) represents another application area. These prodrugs can be activated by specific enzymes to produce cytotoxic agents selectively within the tumor microenvironment, minimizing systemic toxicity. This approach has been explored with compounds like CB 1954, where derivatives have been tested for their potential as prodrugs, indicating a promising strategy for targeted cancer therapy (Friedlos et al., 1997).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-amino-2-((3-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide involves the condensation of 3,4-dimethoxybenzoic acid with 4-nitrobenzaldehyde to form 3,4-dimethoxybenzylidene-4-nitrobenzoic acid. This intermediate is then reacted with thiourea to form 3,4-dimethoxybenzylidene-4-nitrothioureido acid, which is subsequently reduced with sodium dithionite to form 3,4-dimethoxybenzylidene-4-aminothioureido acid. The latter is then reacted with ethyl acetoacetate to form 3,4-dimethoxy-N-(4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide, which is then reacted with hydrazine hydrate to form N-(4-amino-2-((3-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide.", "Starting Materials": [ "3,4-dimethoxybenzoic acid", "4-nitrobenzaldehyde", "thiourea", "sodium dithionite", "ethyl acetoacetate", "hydrazine hydrate" ], "Reaction": [ "3,4-dimethoxybenzoic acid + 4-nitrobenzaldehyde → 3,4-dimethoxybenzylidene-4-nitrobenzoic acid", "3,4-dimethoxybenzylidene-4-nitrobenzoic acid + thiourea → 3,4-dimethoxybenzylidene-4-nitrothioureido acid", "3,4-dimethoxybenzylidene-4-nitrothioureido acid + sodium dithionite → 3,4-dimethoxybenzylidene-4-aminothioureido acid", "3,4-dimethoxybenzylidene-4-aminothioureido acid + ethyl acetoacetate → 3,4-dimethoxy-N-(4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide", "3,4-dimethoxy-N-(4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide + hydrazine hydrate → N-(4-amino-2-((3-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide" ] } | |
Numéro CAS |
868228-27-7 |
Nom du produit |
N-(4-amino-2-((3-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide |
Formule moléculaire |
C20H19N5O6S |
Poids moléculaire |
457.46 |
Nom IUPAC |
N-[4-amino-2-[(3-nitrophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C20H19N5O6S/c1-30-14-7-6-12(9-15(14)31-2)18(26)22-16-17(21)23-20(24-19(16)27)32-10-11-4-3-5-13(8-11)25(28)29/h3-9H,10H2,1-2H3,(H,22,26)(H3,21,23,24,27) |
Clé InChI |
CFOIGWXDQRTJSA-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC3=CC(=CC=C3)[N+](=O)[O-])N)OC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Cyclopentyl-2-(3,3-dimethyl-2-oxobutyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2500906.png)

![1-{[2-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3-thiazol-4-yl]carbonyl}-4-(2-fluorophenyl)piperazine](/img/structure/B2500912.png)


![2-[(2,4-Dichlorophenoxy)methyl]-1-prop-2-enylbenzimidazole](/img/structure/B2500921.png)
![4-Bromo-2-{[(5-bromo-3-methyl-2-pyridinyl)amino]methyl}benzenol](/img/structure/B2500922.png)

![2-Fluoro-3-methyl-N-[(E)-2-phenylethenyl]sulfonylbut-2-enamide](/img/structure/B2500924.png)

![N-(3-chloro-4-methylphenyl)-2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2500926.png)
![5-(2-fluorobenzyl)-3-phenyl-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2500927.png)

![2-({[3-(4-Isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-propyl-4-pyrimidinol](/img/structure/B2500929.png)